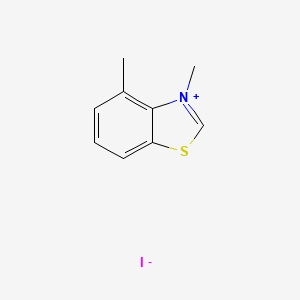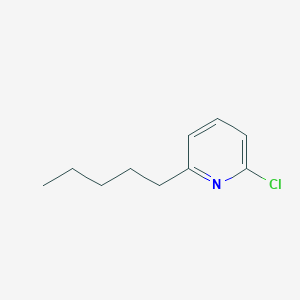![molecular formula C15H14N4O4S B14142170 N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide CAS No. 306766-67-6](/img/structure/B14142170.png)
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C14H13N3O4S This compound is characterized by the presence of a pyridine ring, a nitrophenyl group, and a carbamothioyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide typically involves the reaction of 4-ethoxy-2-nitroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-ethoxy-2-nitroaniline in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pyridine-3-carbonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-[(4-amino-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide.
Reduction: Formation of N-[(4-ethoxy-2-aminophenyl)carbamothioyl]pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitrophenyl group plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form covalent bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)pyridine-4-carboxamide
- N-(4-ethoxy-2-nitrophenyl)pyridine-2-carboxamide
- N-(4-ethoxy-2-nitrophenyl)benzamide
Uniqueness
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide is unique due to the presence of the carbamothioyl linkage, which imparts distinct chemical properties and reactivity. This compound’s specific arrangement of functional groups allows it to participate in a broader range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
306766-67-6 |
|---|---|
Fórmula molecular |
C15H14N4O4S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O4S/c1-2-23-11-5-6-12(13(8-11)19(21)22)17-15(24)18-14(20)10-4-3-7-16-9-10/h3-9H,2H2,1H3,(H2,17,18,20,24) |
Clave InChI |
AQTIQNPHRVACPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Solubilidad |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)





![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)

![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
